Cadmium Perchlorate Hexahydrate

Description

Historical Context and Discovery

Cadmium perchlorate hexahydrate emerged as a distinct compound during the 20th-century expansion of perchlorate chemistry. While cadmium itself was discovered in 1817 by Friedrich Stromeyer, systematic studies of its perchlorate salts gained momentum alongside advances in electrochemical research and oxidizer development. The hexahydrate form became particularly notable for its stability compared to anhydrous variants, facilitating its use in analytical chemistry and precursor applications.

Fundamental Chemical Identity

Systematic Nomenclature and CAS Registry

The compound follows IUPAC naming conventions as cadmium(2+) diperchlorate hexahydrate . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 10326-28-0 | |

| EC Number | 629-339-8 | |

| DSSTox Substance ID | DTXSID001102990 |

Alternative designations include cadmium(II) perchlorate hexahydrate and perchloric acid cadmium salt hexahydrate.

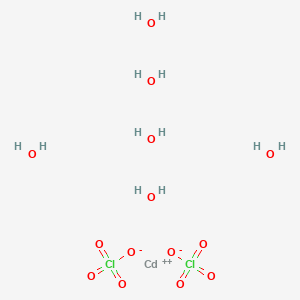

Molecular Formula and Stoichiometric Composition

The compound's molecular architecture is defined by:

Molecular formula : Cd(ClO₄)₂·6H₂O

Molar mass : 419.396 g/mol

Stoichiometric breakdown:

| Element | Atoms per Formula Unit | Mass Contribution (%) |

|---|---|---|

| Cd | 1 | 26.75 |

| Cl | 2 | 16.88 |

| O | 14 | 53.34 |

| H | 12 | 2.89 |

Crystallographic studies reveal a octahedral coordination geometry around the Cd²⁺ center, with four water molecules and two perchlorate oxygen atoms completing the coordination sphere. The lattice structure stabilizes through hydrogen bonding between coordinated water and non-coordinated perchlorate oxygens.

X-ray diffraction analyses confirm monoclinic crystal symmetry (space group P21/c) with unit cell parameters a = 7.824 Å, b = 12.965 Å, c = 9.437 Å, and β = 90.13°. This structural arrangement contributes to the compound's hygroscopic nature and high solubility in polar solvents.

Properties

IUPAC Name |

cadmium(2+);diperchlorate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd.2ClHO4.6H2O/c;2*2-1(3,4)5;;;;;;/h;2*(H,2,3,4,5);6*1H2/q+2;;;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJZOTJHMRJOEM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CdCl2H12O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001102990 | |

| Record name | Cadmium perchlorate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001102990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10326-28-0 | |

| Record name | Cadmium perchlorate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001102990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cadmium perchlorate hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Optimization

Table 1: Typical Reaction Parameters and Yields

| Parameter | Value/Range | Source |

|---|---|---|

| CdCO₃:HClO₄ molar ratio | 1:2 | |

| Reaction time | 4–6 hours | |

| Yield | 85–92% | |

| Purity (post-crystallization) | 99–99.999% |

The product is isolated as white crystalline solids, with purity grades adjustable via recrystallization in deionized water. Submicron and nanopowder forms are achievable through controlled precipitation.

Alternative Synthesis Using Cadmium Oxide

While less common, cadmium oxide (CdO) can substitute CdCO₃ in reactions with HClO₄. This method, adapted from analogous magnesium perchlorate syntheses, proceeds as:

Advantages and Limitations

-

Faster Kinetics : CdO reacts more rapidly than CdCO₃ due to higher surface reactivity.

-

Impurity Concerns : Commercial CdO often contains trace metals (e.g., Fe, Pb), necessitating additional purification steps.

-

Economic Viability : Higher cost of high-purity CdO limits industrial scalability.

Crystallization and Purification Techniques

Post-synthesis processing is critical to achieving the desired hexahydrate form and purity.

Recrystallization Protocols

-

Solvent Selection : Ethanol-water mixtures (3:1 v/v) minimize solubility losses while inhibiting anhydrate formation.

-

Temperature Gradients : Gradual cooling from 50°C to 4°C over 12 hours yields larger, higher-purity crystals.

-

Drying Conditions : Vacuum drying at 40°C for 24 hours prevents premature dehydration.

Table 2: Purity vs. Recrystallization Cycles

| Recrystallizations | Purity (%) | Cd Content (ppm) | ClO₄⁻ Impurity (ppm) |

|---|---|---|---|

| 1 | 99.0 | 120 | 450 |

| 2 | 99.9 | 45 | 90 |

| 3 | 99.99 | <10 | <20 |

| Data synthesized from |

Kinetic and Thermodynamic Considerations

Thermogravimetric analyses (TGA) of intermediate complexes reveal critical stability thresholds:

These findings inform storage recommendations:

| Parameter | Requirement | Source |

|---|---|---|

| OSHA PEL (Cd) | 5 μg/m³ | |

| UN Transport Classification | 5.1/PG II | |

| Aquatic Toxicity (LC50) | 0.12 mg/L (Daphnia) |

Industrial-Scale Production Insights

American Elements’ manufacturing data highlights scalability challenges:

Chemical Reactions Analysis

Types of Reactions

Cadmium Perchlorate Hexahydrate undergoes various chemical reactions, including:

Oxidation: It can act as an oxidizing agent in chemical reactions.

Reduction: It can be reduced to cadmium metal under specific conditions.

Substitution: It can participate in substitution reactions where perchlorate ions are replaced by other anions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.

Substitution: Reagents like sodium chloride or potassium iodide can facilitate substitution reactions.

Major Products Formed

Oxidation: Cadmium oxide and perchloric acid.

Reduction: Cadmium metal and water.

Substitution: Cadmium chloride or cadmium iodide, depending on the substituting anion.

Scientific Research Applications

Chemical Synthesis

Cadmium perchlorate hexahydrate serves as an important intermediate in the synthesis of various cadmium-containing compounds. It is utilized in the preparation of cadmium complexes that exhibit unique properties, such as luminescence and catalytic activity. For instance, cadmium perchlorate complexes have been synthesized with ligands like hexamethylenetetramine, leading to the formation of thermally stable compounds that can decompose to yield cadmium oxide nanoparticles, which are useful in various applications including photocatalysis and gas sensing .

Table 1: Synthesis of Cadmium Complexes

| Compound Name | Ligand Used | Key Properties | Applications |

|---|---|---|---|

| Cd(HMTA)2(H2O)42- 2H2O | Hexamethylenetetramine | Thermal stability, energetic behavior | Explosives, propellants |

| CdO Nanoparticles | N/A | High surface area | Photocatalysis, gas sensors |

| [CdI2(HMTA)- H2O] | Hexamethylenetetramine | Luminescent activity | Light-emitting devices |

Energetic Materials

This compound is classified as an energetic material due to its oxidizing properties. It is often used in formulations for explosives and propellants, where it acts as a burning rate modifier. The thermal decomposition studies of cadmium perchlorate complexes indicate their potential use as components in solid propellants, enhancing performance through increased energy release during combustion .

Case Study: Thermal Decomposition of Cadmium Perchlorate Complexes

- Objective: To analyze the thermal stability and decomposition kinetics.

- Methodology: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) were employed.

- Findings: The cadmium perchlorate complex exhibited a significant exothermic reaction upon heating, indicating its potential as a high-energy material for use in pyrotechnics .

Nanotechnology

The ability of this compound to form nanoparticles upon thermal decomposition makes it valuable in nanotechnology. Cadmium oxide nanoparticles produced from its decomposition have shown promise in applications such as:

- Gas Sensors: Due to their high surface area and reactivity.

- Photocatalysts: Effective in degrading pollutants under light irradiation.

- Battery Materials: As anode materials in lithium-ion batteries due to their conductivity and electrochemical properties .

Environmental Applications

In environmental science, cadmium isotopes derived from this compound are used to study biogeochemical cycles and pollution tracking. The isotope fractionation during complexation with organic ligands provides insights into the mobility and bioavailability of cadmium in various ecosystems . This application is crucial for assessing the environmental impact of cadmium contamination.

Mechanism of Action

Cadmium Perchlorate Hexahydrate exerts its effects primarily through the release of cadmium ions (Cd2+). These ions can interact with various molecular targets, including enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The perchlorate ions (ClO4-) can also act as oxidizing agents, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Zinc Perchlorate Hexahydrate (Zn(ClO₄)₂·6H₂O)

- Molecular Weight : 372.36 g/mol .

- Melting Point : 106°C .

- Solubility : Highly soluble in water and alcohol .

- Applications : Used as a dehydrating agent and in ion-pairing studies .

- Hazards : Oxidizer but less toxic than cadmium analogs.

Copper(II) Perchlorate Hexahydrate (Cu(ClO₄)₂·6H₂O)

- Molecular Weight : 370.54 g/mol .

- Melting Point: Not explicitly stated; decomposes upon heating.

- Solubility : Soluble in polar solvents.

- Applications: Catalyst in organic synthesis and nanomaterials .

- Hazards : Oxidizing (Class 5.1) and irritant .

Magnesium Perchlorate Hexahydrate (Mg(ClO₄)₂·6H₂O)

- Molecular Weight : 331.30 g/mol .

- Melting Point : Decomposes above 100°C.

- Solubility : Hygroscopic with high water solubility.

- Applications : Desiccant and energetic material precursor .

- Hazards : Oxidizer; releases toxic fumes when heated .

Rare-Earth Perchlorates (Er/Eu(ClO₄)₃·6H₂O)

- Molecular Weight : Er: 573.7 g/mol; Eu: 558.4 g/mol .

- Melting Point: Not reported; typically decompose before melting.

- Applications : Used in luminescent materials and catalysis .

- Hazards : Oxidizing and irritant (H315, H319) .

Data Table

Key Differences and Discussion

- Solubility : this compound’s reported insolubility in water contrasts with zinc and magnesium analogs, which are highly water-soluble . This may relate to ionic radius and lattice energy differences.

- Thermal Stability: Cadmium perchlorate has conflicting melting points (129.4°C vs. Zinc perchlorate melts cleanly at 106°C .

- Toxicity : Cadmium derivatives exhibit severe acute and environmental toxicity compared to zinc or magnesium salts .

- Reactivity : Cadmium perchlorate’s role in forming coordination polymers highlights its utility in structural chemistry, whereas rare-earth perchlorates are preferred in optics .

Biological Activity

Cadmium perchlorate hexahydrate (Cd(ClO₄)₂·6H₂O) is an inorganic compound that has garnered attention due to its unique chemical properties and significant biological implications. This article explores the biological activity of this compound, focusing on its toxicological effects, mechanisms of action, and relevant case studies.

This compound appears as a white crystalline solid and is highly soluble in water. Its molecular weight is approximately 419.4 g/mol, and it is classified as an oxidizing agent, which contributes to its reactivity in biological systems. The compound's structure includes cadmium ions and perchlorate ions, both of which are associated with various health risks due to their toxicity profiles.

Toxicological Effects

Cadmium Toxicity : Cadmium is a well-known toxic metal that poses serious health risks. It has been classified as a carcinogen and is associated with several adverse health effects, including:

- Nephrotoxicity : Cadmium exposure can lead to kidney damage, characterized by proteinuria and altered renal function.

- Reproductive Toxicity : It can adversely affect reproductive health, potentially leading to infertility and developmental issues in offspring.

- Bone Health : Chronic exposure has been linked to osteoporosis and other bone disorders due to cadmium's interference with calcium metabolism.

Perchlorate Toxicity : Perchlorate ions disrupt thyroid function by inhibiting iodide uptake, leading to potential endocrine dysfunction. This disruption can result in hypothyroidism and developmental delays in children.

This compound induces biological effects primarily through oxidative stress mechanisms. The presence of cadmium enhances the production of reactive oxygen species (ROS), leading to cellular damage and inflammation. The following pathways are particularly noteworthy:

- Oxidative Stress : Cadmium generates ROS, which can damage cellular components including lipids, proteins, and DNA.

- Inflammatory Response : Exposure triggers inflammatory pathways that exacerbate tissue damage and contribute to chronic diseases.

Case Studies

- Nephrotoxicity in Animal Models : A study demonstrated that rats exposed to cadmium perchlorate showed significant renal impairment characterized by elevated serum creatinine levels and histopathological changes in kidney tissues. This research underscores the nephrotoxic potential of cadmium compounds .

- Reproductive Health Impact : Research involving female rats exposed to cadmium perchlorate revealed alterations in reproductive parameters, including reduced litter size and increased fetal abnormalities. This study highlights the reproductive risks associated with cadmium exposure .

- Thyroid Disruption Studies : In vitro studies have shown that perchlorate can inhibit iodide uptake in thyroid cells, leading to decreased synthesis of thyroid hormones. This effect was observed in cell cultures treated with varying concentrations of this compound .

Summary of Biological Activity

The biological activity of this compound is characterized by its significant toxicity due to both cadmium and perchlorate components. The compound poses serious health risks through mechanisms involving oxidative stress and endocrine disruption.

| Biological Effect | Mechanism | Health Implication |

|---|---|---|

| Nephrotoxicity | ROS generation | Kidney damage |

| Reproductive toxicity | Hormonal disruption | Infertility |

| Thyroid dysfunction | Iodide uptake inhibition | Hypothyroidism |

Q & A

Q. What are the recommended safety protocols for handling Cadmium Perchlorate Hexahydrate in laboratory settings?

this compound poses significant hazards, including oxidative and acute toxicity risks (H272, H302, H312, H332). Key safety measures include:

- Personal Protective Equipment (PPE): Wear flame-retardant lab coats, nitrile gloves, and safety goggles tested under EN166 standards. Use face shields during bulk handling .

- Ventilation: Conduct experiments in fume hoods to avoid inhaling dust or aerosols .

- Spill Management: Avoid dry sweeping; use wet methods or HEPA vacuums. Collect waste in sealed containers for disposal as hazardous oxidizer waste (UN1481, Class 5.1) .

Q. Which spectroscopic and crystallographic methods are effective for characterizing this compound?

- X-ray Diffraction (XRD): Resolves crystal structure and confirms hydration state. Compare with reference data (e.g., monoclinic systems in analogous perchlorates like Cu(ClO₄)₂·6H₂O) .

- Thermogravimetric Analysis (TGA): Quantifies water loss during dehydration. Typical mass loss steps at 80–120°C (hydration shell) and 230–250°C (anhydrous salt decomposition) .

- FTIR Spectroscopy: Identifies ClO₄⁻ vibrational modes (e.g., ν₃(Cl–O) at ~1100 cm⁻¹) and hydration-related O–H stretches .

Q. How can researchers synthesize high-purity this compound for experimental use?

- Recrystallization: Dissolve CdO in hot concentrated HClO₄, filter, and slowly cool to precipitate hexahydrate crystals.

- Purity Validation: Use ICP-OES to detect trace metals (e.g., Zn²⁺, Pb²⁺) that may alter reactivity. Aim for ≥99.99% purity (4N/5N grades) .

Advanced Research Questions

Q. How can contradictions in reported thermal decomposition temperatures be resolved?

Discrepancies (e.g., melting points ranging from 230°C to 250°C) may arise from impurities or variable hydration states. Methodological solutions include:

Q. What experimental design considerations are critical for using this compound in nanoparticle synthesis?

In studies like frustrated self-assembly of nanoparticles:

- Precursor Concentration: Optimize Cd²⁺ ion release by adjusting molar ratios (e.g., 0.1–1.0 mM in aqueous solutions) .

- pH Control: Maintain pH 5–6 to prevent premature hydrolysis. Use buffering agents (e.g., acetate) without competing anions .

- Reaction Monitoring: Employ dynamic light scattering (DLS) to track nanoparticle growth kinetics .

Q. How can researchers mitigate risks when studying the oxidative properties of this compound?

- Reactivity Screening: Test compatibility with organic solvents (e.g., ethanol, acetone) in small-scale trials to avoid explosive reactions .

- Alternative Oxidizers: Compare performance with less hazardous salts (e.g., Cd(NO₃)₂) where feasible. Document trade-offs in reaction yields .

Data Contradiction Analysis Example

| Reported Property | Study A | Study B | Resolution Method |

|---|---|---|---|

| Decomposition Onset (°C) | 230 | 250 | TGA with controlled humidity |

| Solubility in H₂O (g/100 mL) | 85 | 92 | ICP-OES impurity analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.